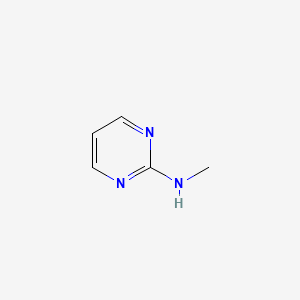

2-Methylaminopyrimidine

描述

Structure

3D Structure

属性

IUPAC Name |

N-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-6-5-7-3-2-4-8-5/h2-4H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNXHDSGGRTFNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40295478 | |

| Record name | 2-Methylaminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-61-3 | |

| Record name | N-Methyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylaminopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylaminopyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylaminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylpyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methylaminopyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HQB8CU97K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2 Methylaminopyrimidine

Established Synthetic Routes

The construction of the 2-methylaminopyrimidine molecule can be approached either by forming the pyrimidine (B1678525) ring with the methylamino group already in place or by substituting a leaving group on a pre-formed pyrimidine ring.

The most prevalent method for synthesizing this compound is through nucleophilic aromatic substitution (SNAr). The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electron deficiency makes the carbon atoms of the ring, particularly at the 2-, 4-, and 6-positions, susceptible to attack by nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile (in this case, methylamine) attacks the carbon atom bearing a suitable leaving group (typically a halogen like chlorine or bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the final product. The reaction of halogenopyrimidines with amines is one of the most utilized and important reactions in pyrimidine chemistry researchgate.net.

One-pot syntheses offer an efficient route to 2-aminopyrimidine (B69317) derivatives by combining multiple reaction steps without isolating intermediates, saving time and resources. A prominent one-pot method involves the three-component reaction of ketones, arylacetylenes, and guanidine, catalyzed by a base such as potassium tert-butoxide (KOBut) in dimethyl sulfoxide (DMSO) nih.govacs.orgacs.org. While these studies typically use guanidine to produce primary 2-aminopyrimidines, the methodology can be directly extended to produce N-substituted derivatives. By substituting guanidine with N-methylguanidine, this reaction would proceed via a similar pathway to yield this compound derivatives.

Another one-pot approach involves the tandem heterocyclization of 1,3-diynes with guanidine in the presence of a base like cesium carbonate (Cs₂CO₃) and DMSO, which also serves as an oxidant to yield carbonyl 2-amino-pyrimidines rsc.org. The use of N-methylguanidine in this reaction framework would similarly lead to the corresponding N-methylated pyrimidine products.

The classical and highly versatile method for forming the pyrimidine ring is the Principal Synthesis. This approach can be readily adapted into a two-step process for this compound.

Step 1: Preparation of N-methylguanidine. N-methylguanidine can be prepared from various precursors, often as a stable salt like N-methylguanidine hydrochloride.

Step 2: Condensation with a 1,3-dicarbonyl compound. The N-methylguanidine is then condensed with a suitable three-carbon unit, typically a 1,3-dicarbonyl compound or its synthetic equivalent, such as malondialdehyde or 1,1,3,3-tetramethoxypropane, under basic or acidic conditions. The condensation reaction forms the six-membered pyrimidine ring, directly incorporating the methylamino group at the 2-position.

This fundamental approach allows for the synthesis of a wide variety of substituted pyrimidines by changing the components of the condensation researchgate.net.

The Goldberg reaction traditionally refers to the copper-catalyzed N-arylation of amides with aryl halides. While the classic Goldberg reaction is less commonly cited for simple amination of pyrimidines, its principles are embodied in modern copper-catalyzed cross-coupling reactions, which are instrumental in forming C-N bonds with heteroaryl halides. These methods are particularly useful for creating more complex molecules where milder conditions are required than traditional SNAr reactions might allow.

For instance, the synthesis of the pharmaceutical agent Imatinib involves a C-N coupling reaction between a primary amide and a bromo-substituted pyrimidine amine, demonstrating the applicability of this type of coupling to complex pyrimidine systems acs.org. Although not a direct synthesis of this compound itself, this illustrates how copper-catalyzed amination, the modern successor to the Goldberg reaction, is applied to pyrimidine precursors. The reaction of a 2-halopyrimidine with methylamine in the presence of a copper catalyst, a suitable ligand, and a base would follow this mechanistic pathway.

The synthesis of this compound can be effectively achieved by the reaction of 2-bromopyrimidine with methylamine. This transformation proceeds through the nucleophilic aromatic substitution (SNAr) mechanism described previously. The bromine atom at the activated 2-position serves as a good leaving group.

The reaction between 2-chloropyrimidine and methylamine is a direct and widely used method for preparing this compound. As with its bromo-analogue, the reaction is a nucleophilic aromatic substitution (SNAr). The chlorine atom is readily displaced by the methylamine nucleophile due to the activating effect of the ring nitrogen atoms.

The reaction is typically carried out by treating 2-chloropyrimidine with methylamine in a solvent, often under elevated temperature and pressure to facilitate the reaction with the gaseous amine. Studies show that 2-chloropyrimidine reacts readily with a wide range of primary and secondary amines in moderate to excellent yields researchgate.net. The use of microwave irradiation can also accelerate the synthesis of aminopyrimidine derivatives from chloropyrimidine precursors nih.gov.

The table below summarizes the reaction of 2-chloropyrimidine with various amines, illustrating the general applicability of this synthetic route.

| Nucleophile (Amine) | Solvent | Conditions | Yield (%) | Reference |

| 4-Aminomorpholine | Water | 150 °C, 1 h | 95 | researchgate.net |

| Piperidine | Water | 150 °C, 1 h | 80 | researchgate.net |

| Aniline | Water | 150 °C, 1 h | 70 | researchgate.net |

| 4-Fluoroaniline | Water | 150 °C, 1 h | 81 | researchgate.net |

| Imidazole | Water | 150 °C, 1 h | 62 | researchgate.net |

| Benzimidazole | Water | 150 °C, 1 h | 83 | researchgate.net |

| Various Amines | Anhydrous Propanol | 120-140 °C, 15-30 min (Microwave) | N/A | nih.gov |

Advanced Synthetic Strategies

Advanced synthetic strategies for this compound and its derivatives focus on overcoming the limitations of conventional synthesis, such as harsh reaction conditions and the use of hazardous materials. jmaterenvironsci.commdpi.com These methodologies include solid-phase synthesis, microwave-assisted reactions, metal-catalyzed couplings, and green chemistry approaches, which collectively contribute to more efficient and sustainable chemical production. nih.govpowertechjournal.com

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers a powerful platform for the construction of pyrimidine derivatives by anchoring a starting material to a solid support, such as a resin, and building the molecule through sequential reactions. This technique simplifies purification, as excess reagents and byproducts can be washed away, leaving the desired product attached to the resin.

A common approach involves attaching a suitable pyrimidine precursor to a resin and subsequently modifying it. For instance, 4,6-dichloro-5-nitropyrimidine can be coupled to a Rink amide resin, followed by the displacement of a chloride with an amino compound. researchgate.net The final product is then cleaved from the solid support. researchgate.netnih.gov This methodology allows for the systematic construction of substituted pyrimidines, which can be adapted for creating libraries of related compounds. researchgate.net

Key steps in solid-phase peptide synthesis (SPPS), a related and well-established technique, include resin swelling, deprotection of protected functional groups, and coupling reactions to form amide bonds. kennesaw.edu These principles are transferable to the synthesis of pyrimidine derivatives, enabling the creation of complex molecules through a controlled, stepwise process. kennesaw.edunih.gov

Table 1: Key Features of Solid-Phase Synthesis for Pyrimidine Derivatives

| Feature | Description | Reference |

|---|---|---|

| Support | Involves anchoring a pyrimidine precursor to a solid resin (e.g., Rink amide). | researchgate.net |

| Purification | Simplified process where excess reagents are washed away from the resin-bound product. | researchgate.net |

| Methodology | Allows for sequential reactions to build molecular complexity in a controlled manner. | kennesaw.edunih.gov |

| Cleavage | The final product is released from the solid support using a cleavage cocktail, often containing a strong acid like trifluoroacetic acid (TFA). | nih.govkennesaw.edu |

Microwave Irradiation-Assisted Synthesis

Microwave-assisted synthesis has emerged as a transformative technique in organic chemistry, significantly accelerating reaction rates and often improving product yields for heterocyclic compounds like pyrimidines. nih.govnih.gov This method utilizes microwave radiation to heat the reaction mixture directly and uniformly, leading to shorter reaction times—often from hours to minutes—compared to conventional heating methods. nih.govnih.gov

The synthesis of 2-anilinopyrimidines, structurally related to this compound, has been successfully achieved by reacting 2-chloro-4,6-dimethylpyrimidine with various anilines under microwave irradiation. nih.govrsc.org This approach represents a green and efficient alternative to traditional methods that often require drastic conditions and long reaction times. nih.gov Microwave-assisted methods are considered eco-friendly as they often involve the use of recyclable solvents and reduce energy consumption. nih.govnanobioletters.com

The synthesis of various aminopyrimidine scaffolds can be achieved through microwave-assisted condensation reactions, such as treating chalcones with guanidine nitrate. nanobioletters.com This highlights the versatility of microwave technology in constructing the core pyrimidine ring structure. nanobioletters.comresearchgate.netsemanticscholar.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Anilinopyrimidines

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Several hours | A few minutes (e.g., 10 min) | nih.gov |

| Conditions | Often requires drastic conditions | Milder conditions | nih.gov |

| Yield | Variable | Generally high yields | nih.govnih.gov |

| Byproducts | More likely to form | Fewer byproducts | nih.gov |

| Environmental Impact | Higher energy consumption | Lower energy consumption, considered a green technique | nih.govnanobioletters.com |

Metal-Assisted Synthetic Approaches

Metal-catalyzed reactions are fundamental to modern organic synthesis and provide powerful tools for forming carbon-nitrogen bonds, which are crucial for synthesizing this compound. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent example of a metal-assisted method for creating aryl amines from aryl halides. wikipedia.orglibretexts.org This reaction is highly versatile and has largely replaced harsher, traditional methods due to its broad substrate scope and tolerance of various functional groups. wikipedia.org

The synthesis of this compound can be envisioned through the Buchwald-Hartwig coupling of a 2-halopyrimidine (e.g., 2-bromopyrimidine or 2-chloropyrimidine) with methylamine. This reaction typically employs a palladium catalyst in combination with a suitable ligand, such as those from the biarylphosphine class (e.g., RuPhos, BrettPhos), and a base. rug.nl The development of specialized ligands has been crucial in expanding the reaction's applicability to a wide range of amines and aryl halides, including heteroaryl halides like 2-bromopyridines. rug.nlnih.gov

Other transition metals, such as copper and iridium, also catalyze the synthesis of pyrimidine-related heterocycles. mdpi.comnih.gov For example, copper-catalyzed oxidative cyclization and iridium-catalyzed multi-component reactions have been developed for constructing complex heterocyclic systems. mdpi.comnih.gov

Table 3: Overview of Buchwald-Hartwig Amination for C-N Bond Formation

| Component | Role in Reaction | Examples | Reference |

|---|---|---|---|

| Catalyst | Typically a Palladium(0) or Palladium(II) precursor that forms the active Pd(0) species. | Pd(OAc)₂, Pd₂(dba)₃ | libretexts.orgrug.nl |

| Ligand | Stabilizes the metal center and facilitates the catalytic cycle. Sterically hindered biarylphosphine ligands are common. | BINAP, DPPF, RuPhos, BrettPhos | wikipedia.orgrug.nl |

| Substrates | An aryl or heteroaryl halide/pseudohalide and a primary or secondary amine. | 2-Bromopyrimidine, Methylamine | wikipedia.orgnih.gov |

| Base | Required for the deprotonation of the amine and regeneration of the catalyst. | NaOt-Bu, K₂CO₃, Cs₂CO₃ | libretexts.orgrug.nl |

Green Chemistry Approaches and Ionic Liquid Media

Green chemistry principles aim to design chemical processes that minimize or eliminate the use and generation of hazardous substances. jmaterenvironsci.com In pyrimidine synthesis, this involves using environmentally benign solvents, recyclable catalysts, and energy-efficient techniques. powertechjournal.combenthamdirect.comnih.gov

Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. jmaterenvironsci.com Many organic reactions, including the synthesis of pyrimidine derivatives, can be performed in aqueous media, often leading to enhanced reaction rates and selectivities. jmaterenvironsci.combenthamscience.com

Ionic liquids (ILs), which are salts with low melting points, are considered green alternatives to volatile organic solvents due to their negligible vapor pressure. jmaterenvironsci.comtandfonline.com They can act as both the solvent and catalyst in chemical reactions. researchgate.net The synthesis of pyrimidine derivatives has been successfully carried out in room-temperature ionic liquids, such as n-butylpyridinium tetrafluoroborate (BPyBF₄) and triethylammonium acetate, sometimes in combination with microwave irradiation, leading to significant rate enhancements and improved yields. tandfonline.comnih.gov

Table 4: Green Solvents in Pyrimidine Synthesis

| Solvent Type | Key Advantages | Example Application | Reference |

|---|---|---|---|

| Water | Inexpensive, non-toxic, non-flammable, enhances reaction rates. | One-pot multicomponent synthesis of pyrimidopyrimidines. | jmaterenvironsci.combenthamscience.com |

| Ionic Liquids (ILs) | Low vapor pressure, recyclable, can act as catalysts. | Synthesis of pyrimidine hybrids under microwave irradiation. | tandfonline.comnih.gov |

| Solvent-Free | Eliminates solvent waste, often energy-efficient. | Three-component reactions catalyzed by Zr(HSO₄)₄. | eurekaselect.com |

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with high efficiency and selectivity while minimizing waste. In the green synthesis of pyrimidines, a variety of catalysts are employed. These include reusable heterogeneous catalysts, organocatalysts, and phase-transfer catalysts. jmaterenvironsci.comresearchgate.net

A key aspect of green chemistry is the ability to recycle and reuse components of the reaction system, particularly solvents and catalysts. Ionic liquids are highly recyclable; for example, triethylammonium acetate has been shown to be recyclable for up to five consecutive cycles in the microwave-assisted synthesis of pyrimidine hybrids. nih.gov Similarly, certain acidic ionic liquids used as catalysts in aminopyrimidine synthesis can be recovered and reused multiple times without a significant loss of activity. researchgate.net This reusability not only makes the process more economical but also aligns with the principles of sustainable chemistry by minimizing waste generation. researchgate.netnih.gov

Chemical Reactivity and Transformations of this compound

The chemical behavior of this compound is dictated by the interplay of the electron-deficient pyrimidine ring and the electron-donating methylamino group. This section explores the diverse reactivity of this compound, focusing on key transformations that underscore its utility in synthetic chemistry.

Condensation Reactions, including Imine and Schiff Base Formation

The primary amino group of 2-aminopyrimidine derivatives can participate in condensation reactions with carbonyl compounds to form imines, also known as Schiff bases. This reaction typically involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. While specific studies detailing the condensation reactions of this compound are not extensively documented in the reviewed literature, the reactivity of the closely related 2-aminopyrimidine provides a strong basis for predicting its behavior.

For instance, 2-aminopyridine, a structural analog, readily undergoes acid-catalyzed condensation with various aldehydes to furnish the corresponding Schiff bases. This transformation is a common strategy for the synthesis of more complex molecular architectures. It is highly probable that this compound would react in a similar fashion with a range of aldehydes and ketones to yield the corresponding N-(pyrimidin-2-yl)-N-methylmethanimine derivatives. The general reaction is depicted below:

General Scheme for Schiff Base Formation: R1, R2 = H, alkyl, aryl

The formation of these imines introduces a versatile functional handle that can be further elaborated, for example, through reduction to secondary amines or by serving as a ligand for metal complexes.

Oxidation Reactions of Functional Groups

The oxidation of this compound can potentially occur at several sites: the pyrimidine ring, the methyl group, or the amino nitrogen. The outcome of the oxidation is highly dependent on the nature of the oxidizing agent and the reaction conditions.

Studies on the oxidation of other pyrimidine derivatives using organic peracids, such as meta-chloroperbenzoic acid (m-CPBA), have shown that N-oxidation of the ring nitrogens is a common outcome, particularly for pyrimidines with substituents at the 4- and 6-positions. However, for pyrimidines with an unsubstituted 6-position, oxidative degradation and ring-contraction to form imidazole derivatives have also been observed. clockss.org Given that this compound has unsubstituted 4-, 5-, and 6-positions, a complex mixture of products, including N-oxides and ring-opened or rearranged products, might be expected upon treatment with strong oxidizing agents like hydrogen peroxide in acetic acid. clockss.org

The methylamino group itself could also be susceptible to oxidation, potentially leading to the formation of a nitroso or nitro derivative, or even cleavage of the N-methyl bond under harsh conditions. However, specific experimental data on the oxidation of this compound is limited in the available literature.

Reduction Reactions of Functional Groups

The pyrimidine ring in this compound is an electron-deficient system and, as such, is susceptible to reduction. Catalytic hydrogenation is a common method for the reduction of pyrimidine rings. For example, the catalytic hydrogenation of hydroxypyrimidines has been shown to proceed selectively, yielding dihydro- or tetrahydro-pyrimidine derivatives depending on the catalyst and reaction conditions. core.ac.uk It is plausible that this compound could undergo similar transformations.

Electrochemical reduction offers another avenue for the reduction of the pyrimidine moiety. Studies on pyrimidine and its derivatives have shown that the 3,4-double bond is typically the first to be reduced. nih.gov This initial one-electron reduction can lead to the formation of a radical anion, which can then dimerize or be further reduced.

Chemical reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can also be employed. LiAlH₄ is a powerful reducing agent capable of reducing a wide range of functional groups, and its reaction with pyrimidine derivatives can lead to the reduction of the heterocyclic ring. researchgate.netresearchgate.net NaBH₄ is a milder reducing agent and its reactivity towards the pyrimidine ring of this compound would likely be influenced by the presence of activating groups. The reduction of imines formed from condensation reactions (as discussed in section 2.3.1) with NaBH₄ is a standard method for the synthesis of secondary amines.

Reactions with Formaldehyde and Methylol Derivative Formation

The reaction of this compound with formaldehyde has been studied and provides a clear example of the reactivity of the amino group. In a neutral aqueous solution at room temperature, this compound reacts with an equimolar amount of formaldehyde to yield the corresponding methylol derivative, N-methyl-N-(pyrimidin-2-yl)aminomethanol. researchgate.netmpg.de

Reaction of this compound with Formaldehyde:

| Reactant | Product |

| This compound | N-methyl-N-(pyrimidin-2-yl)aminomethanol |

When half a molar equivalent of formaldehyde is used, the reaction proceeds further to form 2,2'-methylenebis(methylimino)dipyrimidine. researchgate.net This suggests that the initially formed methylol derivative can react with another molecule of this compound. Interestingly, the failure of 2-(dimethylamino)pyrimidine to react with formaldehyde under similar conditions provides evidence that the pyrimidine ring itself is not directly involved in this reaction. researchgate.netmpg.de

These findings highlight the amine-like character of the exocyclic methylamino group and its ability to participate in condensation reactions with aldehydes.

Isotopic Exchange Studies and Reactivity Differences

Isotopic labeling is a powerful tool for elucidating reaction mechanisms and tracking the fate of molecules in biological systems. While specific isotopic exchange studies on this compound are not extensively reported, the principles of hydrogen-deuterium (H/D) exchange on aromatic amines can be applied.

The hydrogen atom on the amino group of this compound is expected to be readily exchangeable with deuterium in the presence of a deuterium source like D₂O, especially under acidic or basic catalysis. The protons on the pyrimidine ring are generally less acidic and would require more forcing conditions for exchange. However, the electron-donating nature of the methylamino group may activate the ring towards electrophilic substitution, which could facilitate H/D exchange at certain positions under acidic conditions. For instance, studies on aromatic amines using deuterated trifluoroacetic acid have demonstrated efficient deuterium incorporation into the aromatic ring.

The introduction of isotopes such as deuterium (²H), tritium (³H), or carbon-14 (¹⁴C) into the this compound scaffold would be invaluable for metabolic and pharmacokinetic studies. nih.govselcia.comwuxiapptec.comnih.gov

Functionalization of the Pyrimidine Ring and Amino Group

The functionalization of this compound can be directed towards either the pyrimidine ring or the exocyclic methylamino group, offering a versatile platform for the synthesis of a wide array of derivatives.

Functionalization of the Pyrimidine Ring:

The pyrimidine ring in this compound is electron-deficient, which generally makes it susceptible to nucleophilic aromatic substitution (SₙAr). However, the presence of the electron-donating methylamino group at the 2-position can modulate this reactivity. Direct amination at the C2 position of pyrimidines is a known transformation, often proceeding through the formation of an iminium salt intermediate. This suggests that further substitution on the pyrimidine ring is feasible. Halogenation of the pyrimidine ring, followed by cross-coupling reactions, is a common strategy for introducing carbon-carbon or carbon-heteroatom bonds.

Functionalization of the Amino Group:

The methylamino group behaves as a typical secondary amine and can undergo a variety of transformations. Acylation with acyl chlorides or anhydrides would yield the corresponding amides. Alkylation with alkyl halides could lead to the formation of the tertiary amine, 2-(dimethylamino)pyrimidine, or quaternary ammonium salts. As previously discussed, the amino group readily participates in condensation reactions with carbonyls (see section 2.3.1) and formaldehyde (see section 2.3.4).

The diverse reactivity of both the pyrimidine ring and the methylamino group makes this compound a valuable building block in medicinal chemistry and materials science.

Spectroscopic Characterization and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-Methylaminopyrimidine in solution and in the solid state.

High-resolution ¹H NMR spectroscopy provides critical information about the electronic environment of the protons within this compound, including their chemical shifts, spin-spin coupling, and spatial proximities, which are essential for conformational analysis.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl protons, the amine proton, and the three aromatic protons on the pyrimidine (B1678525) ring. The aromatic region would typically display a doublet for the proton at the 5-position and a triplet for the proton at the 4-position, arising from coupling to their respective neighbors. The methyl group protons would appear as a singlet, or a doublet if coupled to the amine proton. The amine proton itself would likely appear as a broad singlet, with its chemical shift and multiplicity being solvent and concentration-dependent.

Advanced techniques such as the Nuclear Overhauser Effect (NOE) spectroscopy can be employed to probe through-space interactions between protons, offering insights into the molecule's preferred conformation. For instance, NOE correlations between the methyl protons and the aromatic proton at the 3-position would suggest a specific spatial arrangement of the methylamino group relative to the pyrimidine ring. The magnitude of these correlations can help in determining the predominant rotameric conformations.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4, H-6 | ~8.2 | Doublet | ~4.8 |

| H-5 | ~6.5 | Triplet | ~4.8 |

| NH | Variable (Broad) | Singlet | - |

Note: Predicted values are based on the analysis of related aminopyrimidine structures. Actual values may vary based on solvent and experimental conditions.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of this compound. The spectrum will exhibit distinct signals for each unique carbon atom in the molecule. The chemical shifts of the pyrimidine ring carbons are particularly informative, with the carbon atom directly attached to the nitrogen (C2) appearing at a significantly different shift compared to the other ring carbons.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are instrumental in distinguishing between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. drugbank.comnih.gov A DEPT-135 experiment, for example, would show positive signals for CH₃ and CH groups, and negative signals for CH₂ groups, while quaternary carbons would be absent. nih.gov For this compound, this technique would confirm the presence of one methyl carbon and two methine carbons in the pyrimidine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~163 |

| C4, C6 | ~158 |

| C5 | ~110 |

Note: Predicted values are based on data from analogous aminopyrimidine compounds.

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in their solid form. wikipedia.orgemory.edu For this compound, ssNMR can provide insights into intermolecular interactions, polymorphism, and tautomeric equilibria in the crystalline state. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to average out anisotropic interactions that broaden the spectral lines in solids. wikipedia.org

Studies on related aminopyrimidine systems, such as the 4'-aminopyrimidine ring of thiamin diphosphate, have demonstrated the utility of ssNMR in delineating ionization and tautomeric states when bound to enzymes. nih.govnih.gov Similar approaches could be applied to this compound to study the imino-amino tautomerism in different solid forms and to understand how crystal packing influences its molecular conformation and dynamics.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Structure

The FT-IR spectrum of this compound is characterized by several key absorption bands. The N-H stretching vibration of the secondary amine is expected to appear in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the pyrimidine ring are typically observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring give rise to a series of characteristic bands in the 1400-1600 cm⁻¹ region. The N-H bending vibration is expected around 1550-1650 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the pyrimidine ring, which are often weak in the IR spectrum.

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3300 - 3500 | N-H Stretching |

| 3000 - 3100 | Aromatic C-H Stretching |

| 2850 - 2960 | Aliphatic C-H Stretching |

| 1550 - 1650 | N-H Bending |

| 1400 - 1600 | C=N and C=C Ring Stretching |

Note: Data is representative and based on spectra of similar aminopyrimidine compounds. spectrabase.com

Electronic Spectroscopy (UV-Vis) for Electronic Structure and Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's conjugated system.

Pyrimidine and its derivatives typically exhibit strong absorption bands in the UV region corresponding to π → π* and n → π* electronic transitions. sielc.com For this compound, the presence of the amino group, which acts as an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyrimidine. The position of λmax can be sensitive to the solvent polarity and pH, which can alter the electronic structure of the molecule. For instance, a substituted pyrimidine derivative was monitored at 275 nm. nih.gov

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected λmax (nm) |

|---|---|

| π → π* | ~230 - 280 |

Note: Values are approximate and based on data for related pyrimidine derivatives. nih.govsielc.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern upon ionization. The molecular weight of this compound is 109.13 g/mol .

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation of this compound is expected to follow characteristic pathways for aminopyrimidines. The molecular ion peak should be readily observable.

A primary fragmentation pathway would likely involve the loss of a hydrogen radical from the methyl group or the amine to form a stable cation at m/z 108. Another significant fragmentation could be the loss of a methyl radical (•CH₃), resulting in a fragment at m/z 94. Subsequent fragmentation of the pyrimidine ring can lead to the loss of HCN (27 u) or other small neutral molecules, giving rise to a series of smaller fragment ions. The analysis of these fragmentation patterns provides a fingerprint for the molecule's structure. The mass spectrum of the closely related 2-amino-4-methylpyrimidine shows a prominent molecular ion peak and significant fragments corresponding to the loss of HCN and other ring fragments. nist.gov Similarly, 2-dimethylaminopyrimidine shows a base peak corresponding to the loss of a methyl group. massbank.eu

Table 5: Predicted Key Mass Spectral Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 109 | [M]⁺˙ (Molecular Ion) |

| 108 | [M - H]⁺ |

| 94 | [M - CH₃]⁺ |

| 82 | [M - HCN]⁺˙ |

Note: Fragmentation patterns are predicted based on the analysis of analogous compounds. nist.govmassbank.eu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the conformation of molecules, as well as details about intermolecular interactions that dictate the packing of molecules in the crystal lattice. However, a complete, publicly available single-crystal X-ray diffraction dataset for this compound could not be located in the common crystallographic databases as of the time of this writing.

To illustrate the principles and the type of data obtained from such studies, the crystallographic analysis of a closely related compound, a silylated derivative of 2-aminopyrimidine (B69317), can be considered. Studies on such derivatives provide valuable insights into the structural behavior of the 2-aminopyrimidine moiety, particularly concerning its hydrogen bonding capabilities, which would be expected to be a dominant feature in the crystal structure of this compound as well.

In a typical X-ray diffraction experiment, a single crystal of the compound is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. The refinement of this model leads to the final crystal structure.

The detailed structural parameters derived from a crystallographic study are typically presented in tabular format. Below are illustrative data tables based on what would be expected from a crystal structure analysis of a molecule like this compound, drawing parallels from known structures of similar pyrimidine derivatives.

Table 1: Crystal Data and Structure Refinement Details (Illustrative)

| Parameter | Value |

| Empirical formula | C₅H₇N₃ |

| Formula weight | 109.13 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 8.5 Å |

| b | 5.4 Å |

| c | 12.1 Å |

| α | 90° |

| β | 105° |

| γ | 90° |

| Volume | 530 ų |

| Z | 4 |

| Calculated density | 1.366 Mg/m³ |

| Absorption coefficient | 0.093 mm⁻¹ |

| F(000) | 232 |

| Data collection | |

| Theta range for data collection | 3.5 to 28.0° |

| Refinement | |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.120 |

| R indices (all data) | R1 = 0.060, wR2 = 0.135 |

Table 2: Selected Bond Lengths (Illustrative)

| Bond | Length (Å) |

| N(1)-C(2) | 1.34 |

| C(2)-N(3) | 1.33 |

| N(3)-C(4) | 1.34 |

| C(4)-C(5) | 1.38 |

| C(5)-C(6) | 1.39 |

| C(6)-N(1) | 1.34 |

| C(2)-N(7) | 1.35 |

| N(7)-C(8) | 1.46 |

Table 3: Selected Bond Angles (Illustrative)

| Atoms | Angle (°) |

| C(6)-N(1)-C(2) | 117.0 |

| N(1)-C(2)-N(3) | 126.0 |

| N(1)-C(2)-N(7) | 117.0 |

| N(3)-C(2)-N(7) | 117.0 |

| C(2)-N(3)-C(4) | 117.0 |

| N(3)-C(4)-C(5) | 123.0 |

| C(4)-C(5)-C(6) | 118.0 |

| N(1)-C(6)-C(5) | 122.0 |

| C(2)-N(7)-C(8) | 122.0 |

Table 4: Hydrogen Bond Geometry (Illustrative)

| D—H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |

| N(7)—H(7)···N(1) | 0.86 | 2.18 | 3.03 | 175 |

The data presented in these tables would provide a comprehensive picture of the molecular geometry and intermolecular interactions of this compound in the solid state. The unit cell parameters define the size and shape of the repeating unit in the crystal, while the space group describes the symmetry of the arrangement. Bond lengths and angles confirm the covalent structure of the molecule, and hydrogen bond data reveal the specific nature of the non-covalent interactions that hold the crystal together. The analysis of such data is fundamental to understanding the structure-property relationships of the compound.

Computational Chemistry and Theoretical Modeling

Quantum Mechanical Calculations

Quantum mechanical calculations are at the forefront of theoretical investigations into 2-Methylaminopyrimidine, offering a detailed understanding of its molecular and electronic structure. These methods, grounded in the principles of quantum mechanics, provide a robust framework for predicting a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) Studies for Molecular and Electronic Structures

Density Functional Theory (DFT) has emerged as a powerful and versatile tool for investigating the molecular and electronic properties of this compound. This computational method, which approximates the many-electron problem by focusing on the electron density, offers a favorable balance between accuracy and computational cost. DFT calculations are instrumental in determining optimized molecular geometries, vibrational frequencies, and electronic characteristics.

For instance, studies on closely related pyrimidine (B1678525) derivatives have demonstrated the utility of DFT in predicting key structural parameters and spectroscopic features. While specific DFT studies focused solely on this compound are not extensively reported in the literature, the well-established application of this method to similar systems provides a strong basis for its use in elucidating the properties of this compound. The choice of functional and basis set is crucial in DFT calculations and is typically benchmarked against experimental data where available to ensure the reliability of the theoretical predictions.

Semi-Empirical PM3 Calculations for Conformational Analysis

Semi-empirical methods, such as Parametric Method 3 (PM3), offer a computationally less intensive alternative to ab initio methods for exploring the conformational landscape of molecules like this compound. These methods incorporate parameters derived from experimental data to simplify the complex calculations of molecular electronic structure. PM3 has been successfully applied to calculate the vibrational frequencies of various pyrimidine derivatives, demonstrating its utility in studying the structural aspects of this class of compounds researchgate.net.

A conformational analysis of this compound using the PM3 method would involve systematically rotating the rotatable bonds, primarily the C-N bond connecting the methylamino group to the pyrimidine ring, and calculating the energy of each resulting conformation. This process allows for the identification of the most stable conformers and the energy barriers between them. Although specific PM3 conformational analysis studies on this compound are not prevalent in the literature, the application of this method to related pyrimidine derivatives suggests it is a viable approach for a preliminary exploration of its conformational preferences researchgate.net.

Ab Initio Studies of Anion-π Interactions

Recent high-level ab initio theoretical studies have shed light on the intriguing anion-π interactions involving this compound. These noncovalent interactions, where an anion is attracted to the electron-deficient face of an aromatic ring, play a crucial role in various chemical and biological processes. Research has demonstrated that this compound can engage in favorable interactions with anions.

Furthermore, studies on the dimer of this compound have revealed a cooperative effect between hydrogen bonding and anion-π interactions, leading to a stronger association with anions compared to the monomer. This synergistic interplay, where the hydrogen bonds enhance the anion-π interaction, is a significant finding that highlights the complex nature of noncovalent forces in these systems. The coexistence of both hydrogen bonding and anion-π bonding has also been observed experimentally in the solid state of related 2-aminopyrimidine (B69317) derivatives.

Molecular Dynamics (MD) Simulations for Conformational Transformations

Molecular Dynamics (MD) simulations provide a powerful computational microscope for observing the time-dependent behavior of molecules, including the conformational transformations of this compound. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing the dynamic processes that govern molecular function.

While specific MD simulation studies exclusively targeting this compound are not widely available, the application of this technique to other pyrimidine derivatives has provided valuable insights into their dynamic behavior. For instance, MD simulations have been employed to study the stability of protein-ligand complexes involving pyrimidine-based inhibitors and to investigate the conformational changes in pyrimidine-containing nucleic acids rsc.orgnih.govnih.gov. A typical MD simulation of this compound would involve placing the molecule in a simulated environment, such as a solvent box, and observing its conformational changes over a period of nanoseconds to microseconds. Such simulations could reveal the preferred conformations in solution and the pathways for interconversion between different conformational states.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers that separate them, collectively known as the conformational energy landscape.

Theoretical calculations on the closely related molecule, 2-N-methylaminopyridine, have provided valuable insights into the conformational preferences of such systems rsc.orgresearchgate.net. These studies have identified different stable conformers arising from the rotation of the methylamino group. For 2-N-methylaminopyridine, it has been shown that the relative stability of conformers can change upon electronic excitation or ionization rsc.orgresearchgate.net. The conformational energy landscape of this compound is expected to be influenced by factors such as steric hindrance, intramolecular hydrogen bonding, and electronic effects. Understanding this landscape is crucial for predicting how the molecule will interact with its environment and biological targets.

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound dictates its chemical reactivity. Computational methods, particularly DFT, are extensively used to calculate a range of electronic properties that serve as reactivity descriptors. These descriptors provide a quantitative measure of the molecule's propensity to participate in chemical reactions.

Key electronic structure and reactivity descriptors that can be calculated for this compound include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are fundamental in predicting the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Fukui Functions: These descriptors identify the specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

Studies on other pyrimidine derivatives have successfully employed these descriptors to understand and predict their chemical behavior and biological activity nih.govresearchgate.net. The application of these computational tools to this compound can provide valuable guidance for its synthetic modification and for understanding its interactions in a biological context.

HOMO-LUMO Energy Analysis and Charge Transfer

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties. irjweb.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing a molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. youtube.comresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more polarizable, more reactive, and requires less energy to be excited. This energy gap is instrumental in explaining the charge transfer interactions that can occur within a molecule. For pyrimidine and pyridine (B92270) derivatives, DFT calculations are a well-established method for determining these orbital energies. irjweb.comnih.gov In a molecule like this compound, the presence of the electron-donating methylamino group and the electron-accepting pyrimidine ring facilitates intramolecular charge transfer (ICT), which would be reflected in the distribution of the HOMO and LUMO. The HOMO is expected to be localized more on the electron-rich methylamino group and parts of the pyrimidine ring, while the LUMO would likely be distributed over the electron-deficient pyrimidine ring. An electronic transition from the HOMO to the LUMO would thus represent a transfer of electron density from the donor group to the acceptor ring. For a related compound, 2-[(methylamino)methyl]pyridine, the HOMO-LUMO gap has been calculated at 5.79 eV, providing a reference point for the expected range for similar structures.

Table 1: Key Concepts in HOMO-LUMO Analysis

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the electron-donating capacity of the molecule. mdpi.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the electron-accepting capacity of the molecule. mdpi.com |

| ΔE (Gap) | ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and polarizability. A smaller gap implies higher reactivity. youtube.com |

| Charge Transfer | Movement of electron density upon electronic excitation | A low energy gap can facilitate intramolecular charge transfer, influencing optical and electronic properties. |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. joaquinbarroso.com

Typically, red and yellow colors indicate regions of negative electrostatic potential, which are electron-rich and thus susceptible to electrophilic attack. joaquinbarroso.comnih.gov Conversely, blue-colored regions correspond to positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. nih.gov Green areas represent regions of neutral potential. joaquinbarroso.com

For pyridine and pyrimidine derivatives, MEP analysis consistently reveals that the most negative potential is located around the nitrogen atoms of the heterocyclic ring due to their high electronegativity and the presence of lone pair electrons. This makes them the primary sites for electrophilic interactions, such as protonation. In contrast, the hydrogen atoms attached to the amino group typically exhibit a positive electrostatic potential (blue region), identifying them as sites susceptible to nucleophilic attack. Therefore, for this compound, the MEP surface is expected to show a significant negative potential around the two nitrogen atoms of the pyrimidine ring and a positive potential around the hydrogen atom of the methylamino group.

Chemical Hardness, Softness, and Electrophilicity Indices

Global reactivity descriptors derived from conceptual DFT, such as chemical hardness (η), softness (S), and the electrophilicity index (ω), provide quantitative measures of a molecule's stability and reactivity. mdpi.com These parameters are calculated using the energies of the HOMO and LUMO. mdpi.com

Chemical Hardness (η) measures the resistance of a molecule to changes in its electron distribution. researchgate.net It is calculated as half of the HOMO-LUMO energy gap. scielo.org.za Hard molecules have a large energy gap and are less reactive, while soft molecules have a small energy gap and are more reactive. researchgate.netscielo.org.za

Chemical Softness (S) is the reciprocal of chemical hardness (S = 1/η) and represents the measure of how reactive a molecule is. mdpi.comscielo.org.za

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. kuleuven.be It measures the stabilization in energy when the system acquires additional electronic charge from the environment. researchgate.net A high electrophilicity index indicates a good electrophile.

Table 2: Global Reactivity Descriptors and Their Calculation

| Descriptor | Formula | Relationship to HOMO/LUMO |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. mdpi.com |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. mdpi.com |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. mdpi.comscielo.org.za |

| Chemical Softness (S) | S = 1 / η | A measure of chemical reactivity. mdpi.comscielo.org.za |

| Chemical Potential (µ) | µ = -(I + A) / 2 | Represents the escaping tendency of electrons. scielo.org.za |

| Electrophilicity Index (ω) | ω = µ² / 2η | The ability of a molecule to accept electrons. scielo.org.zakuleuven.be |

Fukui Functions for Reactive Site Prediction

While global descriptors like hardness provide information about the molecule as a whole, local reactivity descriptors are needed to identify specific reactive sites within the molecule. ymerdigital.com The Fukui function, f(r), is a key local descriptor in DFT that indicates the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.orgscm.com It allows for the prediction of the most likely sites for electrophilic, nucleophilic, and radical attacks. ymerdigital.comwikipedia.org

The Fukui function can be condensed to atomic centers to provide numerical values indicating the reactivity of each atom. scm.com There are three main types of condensed Fukui functions:

f+ : For predicting nucleophilic attack (where an electron is added). The site with the highest f+ value is the most susceptible to attack by a nucleophile. researchgate.net

f- : For predicting electrophilic attack (where an electron is removed). The site with the highest f- value is the most favorable for attack by an electrophile. researchgate.net

f0 : For predicting radical attack. researchgate.net

For this compound, based on the electronic structure (electron-rich ring nitrogens and amino group), Fukui function analysis would be expected to identify the pyrimidine nitrogen atoms as the most probable sites for electrophilic attack (highest f-). The sites for nucleophilic attack (highest f+) would likely be certain carbon atoms within the pyrimidine ring that are rendered electron-deficient by the adjacent nitrogen atoms.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interactions. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like core electrons, lone pairs, and bonds. wisc.eduwisc.edu

A key aspect of NBO analysis is the examination of delocalization effects, or hyperconjugative interactions, by evaluating the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals). joaquinbarroso.com The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov A larger E(2) value indicates a more significant interaction and greater stabilization of the molecule. nih.gov

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, providing valuable assistance in the interpretation of experimental data. nih.govresearchgate.net

NMR Spectroscopy : Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.gov For this compound, these calculations would predict the 1H and 13C chemical shifts, which would be expected to correlate well with experimental values. researchgate.net The calculations would reflect the different chemical environments of the protons and carbons, such as those on the methyl group, the amino group, and the pyrimidine ring.

IR Spectroscopy : The vibrational frequencies and intensities of a molecule can be calculated to generate a theoretical Infrared (IR) spectrum. scielo.org.za This allows for the assignment of vibrational modes observed in experimental spectra. scielo.org.za For this compound, the predicted IR spectrum would show characteristic bands for N-H stretching and bending, C-H stretching of the methyl group and aromatic ring, and the characteristic ring stretching vibrations of the pyrimidine moiety.

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. researchgate.net The calculations provide the excitation energies and oscillator strengths for transitions, which correspond to the absorption maxima (λmax). nih.gov The predicted UV-Vis spectrum for this compound would likely show π → π* transitions characteristic of the aromatic pyrimidine system, influenced by the electron-donating methylamino group.

Non-Linear Optical (NLO) Properties Prediction

Molecules with significant intramolecular charge transfer, often found in donor-π-acceptor systems, can exhibit large non-linear optical (NLO) responses. ias.ac.inymerdigital.com These properties are important for applications in optoelectronics and photonics. nih.gov Computational chemistry allows for the prediction of NLO properties by calculating the dipole moment (μ), polarizability (α), and, most importantly, the first and second hyperpolarizabilities (β and γ). ias.ac.innih.gov

DFT calculations are a common approach to compute these properties. ias.ac.in A large value for the first hyperpolarizability (β) indicates a strong second-order NLO response. this compound has a donor (methylamino group) attached to an acceptor (pyrimidine ring), a classic motif for NLO activity. Theoretical calculations for similar pyrimidine and pyridine derivatives have shown significant NLO behavior. nih.govrsc.org Therefore, it is anticipated that DFT calculations for this compound would predict a notable first hyperpolarizability value, suggesting its potential as a candidate for NLO materials.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-[(methylamino)methyl]pyridine |

| Pyrimidine |

Structure Activity Relationship Sar and Ligand Design Principles

Elucidation of Structure-Activity Relationships for 2-Methylaminopyrimidine Derivatives

The 2-aminopyrimidine (B69317) core is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with a wide array of biological activities. nih.govnih.gov Its ability to form crucial hydrogen bonds, particularly with the hinge region of kinases, makes it a valuable starting point for inhibitor design. nih.gov The systematic exploration of SAR for this compound derivatives has been pivotal in developing potent and selective inhibitors for various targets.

A key aspect of the SAR for this class of compounds is the substitution pattern around the pyrimidine (B1678525) ring. The substituents at the 2, 4, and 5 positions significantly influence the compound's potency and selectivity. nih.govacs.org For instance, in the context of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3) inhibitors, specific substitutions on the 2-aminopyrimidine scaffold led to the discovery of dual inhibitors with nanomolar potency. nih.gov

The exploration of SAR often involves creating focused libraries of compounds with systematic variations. For example, a study on biofilm modulation developed a series of substituted 2-aminopyrimidine (2-AP) derivatives to compare their activity with 2-aminoimidazole compounds. nih.gov This work revealed that the specific connectivity between the 2-AP head, a phenyl core, and an aryl tail significantly impacts anti-biofilm activity. nih.gov

The following table summarizes key SAR findings for 2-aminopyrimidine derivatives targeting different biological systems.

| Target/Application | Key Structural Features | Impact on Activity | Reference |

|---|---|---|---|

| JAK2/FLT3 Kinase Inhibition | Substitutions on the 2-aminopyrimidine core | Led to dual inhibitors with IC50 values in the nanomolar range. | nih.gov |

| MRSA Biofilm Inhibition | Specific connectivity of 2-AP head, phenyl core, and aryl tail | Significant effect on anti-biofilm activity. | nih.gov |

| General Kinase Inhibition | Incorporation of a sulfonamide-bearing side chain at the 4-position | Resulted in compounds with narrower inhibition profiles. | acs.org |

| Adenosine (B11128) Receptor Antagonism | Methyl group at the exocyclic amino group | Prominent role in A1AR selectivity. | researchgate.net |

Design of Novel Pyrimidine-Based Scaffolds

The design of novel scaffolds based on the pyrimidine core is a crucial strategy in drug discovery to identify new chemical entities with improved properties. This often involves techniques like scaffold hopping, where the core structure is replaced with a bioisosteric equivalent to explore new chemical space while retaining key binding interactions. nih.govrsc.org

Scaffold hopping from a 2-aminoimidazole to a 2-aminopyrimidine has been successfully employed to generate new inhibitors of MRSA biofilm formation. nih.gov This strategic replacement of the core heterocycle led to compounds with potent anti-biofilm activity. Another approach involves the fusion of the pyrimidine ring with other heterocyclic systems to create novel scaffolds. For instance, pyrazolo[1,5-a]pyrimidine (B1248293) and pyridopyrimidine scaffolds have been developed as potent inhibitors for targets like CSNK2, PI3K, and mTOR. acs.orgacs.orgresearchgate.net

The diversification of pyrimidine scaffolds is also achieved by introducing different reactive groups at various positions, allowing for the combinatorial synthesis of large libraries of compounds. nih.gov This approach enables the exploration of a wide range of chemical space and the identification of compounds with desired biological activities. For example, the use of different functionalized pyrimidine cores in the synthesis of DNA-encoded libraries has led to the discovery of nanomolar inhibitors of BRD4. nih.gov

Bioisosteric replacement is another key principle in the design of novel pyrimidine-based scaffolds. nih.govcambridgemedchemconsulting.com This involves substituting an atom or a group of atoms with another that has similar physical or chemical properties. For example, the replacement of a key amide group with a 1,2,4-triazole (B32235) in pyrazolo[1,5-a]pyrimidine inhibitors of CSNK2 improved both potency and metabolic stability. acs.org

Influence of Substituent Effects on Biological Activity and Selectivity

The biological activity and selectivity of this compound derivatives are highly dependent on the nature and position of substituents on the pyrimidine ring and its appended groups. These substituent effects can be broadly categorized into electronic and steric effects.

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can significantly alter the electronic distribution within the molecule, thereby influencing its binding affinity to the target. For instance, in a series of TNNI3K inhibitors, the hydrogen bond acceptor strength of the pyrimidine nitrogen, which is crucial for hinge binding, was modulated by substituents. acs.org An opposite electronic effect was observed for the sulfonamide N-H to gatekeeper threonine hydrogen bond. acs.org Halogen substituents are often incorporated to enhance potency and selectivity. mdpi.com

Steric Effects: The size and shape of substituents play a critical role in determining how a molecule fits into the binding pocket of a target protein. Bulky substituents can create steric hindrance, which may either be detrimental or beneficial for activity and selectivity. mdpi.comresearchgate.net For example, in a study of pyrimidine-based kinase inhibitors, an ortho-methyl group on a pyrazole (B372694) ring at the R2 position contributed to an enhanced inhibition profile. acs.org The introduction of bulky groups can also be used to probe the size and shape of the binding pocket and to design more selective inhibitors.

The strategic placement of substituents can also impact physicochemical properties such as solubility and metabolic stability, which are crucial for drug development. For example, the introduction of polar substituents has been shown to improve the in vivo selectivity of pyridopyrimidine derivatives as adenosine kinase inhibitors. nih.gov

The following table provides examples of how substituent effects influence the biological activity of pyrimidine derivatives.

| Substituent Type/Position | Effect | Example Target/Compound Class | Reference |

|---|---|---|---|

| Polar 7-substituents | Improved in vivo locomotor selectivity | Pyridopyrimidine adenosine kinase inhibitors | nih.gov |

| Halogen substituents | Enhanced potency and selectivity | Pyrrolo[2,3-d]pyrimidine kinase inhibitors | mdpi.com |

| Ortho-methyl group on pyrazole ring | Enhanced kinase inhibition profile | Pyrimidine-based kinase inhibitors | acs.org |

| Dimethylamino group at the 2-position | Good fungicidal activity | Substituted pyrimidines | researchgate.net |

Ligand Efficiency and Fragment-Based Drug Design (FBDD) Approaches

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. nih.govresearchgate.net This approach involves screening small, low-molecular-weight compounds (fragments) that typically bind to the target with low affinity. youtube.com These initial fragment hits are then optimized and grown into more potent, lead-like molecules. nih.gov The 2-aminopyrimidine scaffold is an excellent starting point for FBDD due to its small size and ability to form key interactions with biological targets. nih.gov

A key metric used in FBDD is Ligand Efficiency (LE) , which relates the binding affinity of a compound to its size (typically the number of non-hydrogen atoms). researchgate.netnih.govnih.gov LE is a valuable tool for prioritizing fragment hits and for guiding the optimization process. csmres.co.uk Fragments with high LE are considered to be more efficient binders and are therefore more promising starting points for lead discovery. A commonly accepted threshold for a good fragment hit is an LE value greater than 0.3. researchgate.net

The optimization of a fragment hit can proceed through several strategies, including:

Fragment growing: Adding functional groups to the fragment to make additional interactions with the target. youtube.com

Fragment linking: Connecting two or more fragments that bind to adjacent sites on the target. youtube.com

Fragment merging: Combining the structural features of two or more overlapping fragments into a single molecule. youtube.com

Throughout the optimization process, it is crucial to monitor LE to ensure that the increase in potency is not simply due to an increase in molecular size. nih.gov Ideally, the LE should remain stable or even increase as the fragment is elaborated into a more potent inhibitor.

The following table illustrates the application of FBDD and LE in the development of pyrimidine-based inhibitors.

| Concept | Description | Application in Pyrimidine-Based Drug Design | Reference |

|---|---|---|---|

| Fragment-Based Drug Design (FBDD) | Screening of small, low-molecular-weight fragments followed by optimization. | 2-aminopyrimidine is a suitable starting fragment for kinase inhibitor design. | nih.gov |

| Ligand Efficiency (LE) | A metric that relates binding affinity to molecular size (binding energy per non-hydrogen atom). | Used to select and optimize fragment hits, with a target LE > 0.3. | researchgate.net |

| Fragment Growing | Adding functional groups to a fragment to increase affinity. | A common strategy for elaborating 2-aminopyrimidine fragments. | youtube.com |

Molecular Topography and Receptor Affinity Correlations

The three-dimensional shape (molecular topography) of a this compound derivative is a critical determinant of its binding affinity and selectivity for a particular receptor. The spatial arrangement of atoms and functional groups must be complementary to the topology of the receptor's binding site to achieve high-affinity binding.

In the context of kinase inhibitors, the pyrimidine core often acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. whiterose.ac.uknih.gov The substituents on the pyrimidine ring then project into different pockets of the ATP-binding site, and their interactions with specific amino acid residues determine the inhibitor's affinity and selectivity.

The conformational flexibility of the molecule also plays a significant role. Some inhibitors bind to the active "DFG-in" conformation of the kinase, while others, known as type II inhibitors, bind to the inactive "DFG-out" conformation. acs.orgh1.co The ability of a molecule to induce or stabilize a particular conformation of the kinase can be a key factor in its mechanism of action and selectivity profile. The binding of an inhibitor can also induce conformational changes in the receptor, a phenomenon known as "induced fit."

Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable tools for studying the molecular topography and receptor interactions of this compound derivatives. These methods can be used to predict the binding mode of a ligand, identify key interactions with the receptor, and rationalize observed SAR. researchgate.net For example, docking studies can help to understand how different substituents on the pyrimidine scaffold affect binding affinity and selectivity.

The correlation between molecular topography and receptor affinity is a fundamental principle in drug design. By understanding these correlations, medicinal chemists can rationally design new this compound derivatives with improved potency and selectivity for their intended biological targets.

Complexation Chemistry and Coordination Compounds

2-Methylaminopyrimidine as a Ligand in Metal Complexes

This compound acts as a versatile ligand, coordinating to a variety of metal ions to form stable complexes. Its coordination behavior is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a range of physicochemical and spectroscopic techniques to determine their structure and properties.

Common characterization techniques include:

Elemental Analysis: To determine the empirical formula of the complex.

Molar Conductance Measurements: To assess the electrolytic nature of the complexes.

Spectroscopic Methods (IR, UV-Vis): To study the coordination mode of the ligand and the electronic transitions within the complex.

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex and infer the geometry around the metal center.

Thermal Analysis (TGA/DTA): To study the thermal stability of the complexes.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state.

The reaction of various metal salts with pyrimidine-based ligands, such as 2-aminopyrimidine (B69317) derivatives, readily forms corresponding mixed ligand complexes. mdpi.com These complexes are often air-stable and may be soluble in organic solvents like DMF and DMSO. mdpi.com Molar conductivity measurements can indicate whether the complexes are electrolytic or non-electrolytic in nature. mdpi.com

Ruthenium(II)-arene complexes are a class of organometallic compounds that have been extensively studied for their potential applications. The synthesis of these complexes often involves the reaction of a ruthenium(II)-arene dimer with the desired ligand. mdpi.com The resulting complexes typically adopt a "piano-stool" geometry, with the arene ligand occupying one face of the coordination sphere and the other ligands arranged around the ruthenium center. researchgate.netnih.gov

The synthesis of ruthenium(II) complexes with aminopyrimidine-based ligands has been reported. researchgate.net These complexes can be characterized by techniques such as single-crystal X-ray diffraction, which can confirm the "three-leg piano-stool" geometry. researchgate.net The stability and reactivity of these complexes can be influenced by the nature of the arene and the other ligands coordinated to the ruthenium center. nih.gov

Copper(II) complexes with nitrogen-donor ligands, including those derived from pyrimidine (B1678525), have shown significant catalytic activity in various oxidation reactions. rsc.orgresearchgate.net The catalytic efficiency of these complexes is influenced by the coordination environment around the copper(II) ion.

Copper(II) complexes of 2-methylaminopyridine have been shown to catalyze the degradation of proteins. nih.gov The degradation was found to be dependent on the concentration of the copper complex, pH, and temperature. nih.gov The mechanism is thought to involve the generation of reactive oxygen species (ROS), which can initiate cleavage of the peptide backbone. nih.gov